N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3,4-dimethoxyphenyl group and a methyl group at positions 1 and 5, respectively. The triazole ring is fused to a 1,2,4-thiadiazole moiety, which is further linked to a 2-methylbenzamide group. Its molecular formula is C₂₂H₂₁N₇O₃S (calculated average mass: 475.53 g/mol). The structural complexity arises from the integration of multiple pharmacophoric units, including the triazole (known for hydrogen bonding and metabolic stability), thiadiazole (implicated in π-π interactions), and benzamide (contributing to hydrophobic interactions) .
Properties
IUPAC Name |
N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-12-7-5-6-8-15(12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)14-9-10-16(29-3)17(11-14)30-4/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQOGXXLJDQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , a thiadiazole moiety , and various aromatic substituents, which are significant for its biological activity. The molecular formula is with a molecular weight of 384.46 g/mol. The structural components suggest interactions with biological targets such as enzymes and receptors involved in disease processes.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 0.5 | |
| Compound B | A549 | 1.0 | |
| Compound C | MCF7 | 0.8 |
In vitro studies have shown that similar triazole derivatives can induce apoptosis in cancer cells. For instance, compounds with the triazole structure have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial for the proliferation of non-small cell lung cancer (NSCLC) cells .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial activity. Triazoles are known for their efficacy against a range of pathogens. Studies have indicated that derivatives can exhibit significant antibacterial and antifungal properties.
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 12 µg/mL | |
| Compound E | S. aureus | 8 µg/mL | |
| Compound F | C. albicans | 16 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Hormonal Pathways : Similar compounds have shown the ability to modulate pathways related to hormone signaling.
Case Studies
Recent studies have highlighted the potential of triazole derivatives in clinical applications:
- Study on NSCLC : A study demonstrated that triazole-containing compounds exhibited superior antiproliferative effects compared to traditional chemotherapeutics like Erlotinib in NSCLC models .
- Antimicrobial Testing : Another investigation revealed that certain triazole derivatives displayed potent antimicrobial activity against resistant strains of bacteria and fungi .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound's structure suggests potential interactions with various biological targets, making it a candidate for anticancer drug development. The triazole ring is known for its ability to inhibit certain enzymes involved in cancer progression. Preliminary studies have indicated that derivatives of triazoles exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide have been reported to exhibit cytotoxic effects against various cancer cell lines in vitro.
1.2 Antimicrobial Properties
Research has also highlighted the antimicrobial potential of triazole derivatives. The compound's ability to disrupt microbial cell membranes and inhibit cell wall synthesis positions it as a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can effectively combat resistant strains of bacteria and fungi .
Agricultural Applications
2.1 Fungicides
The triazole moiety is widely recognized in agricultural chemistry as a scaffold for developing fungicides. This compound may be explored for its efficacy against fungal pathogens affecting crops. Triazole fungicides work by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes .
2.2 Plant Growth Regulators
In addition to its fungicidal properties, the compound may serve as a plant growth regulator by modulating plant metabolic pathways. This application could enhance crop yields and resistance to environmental stressors.
Material Science
3.1 Polymer Chemistry
The unique structural characteristics of this compound allow for its incorporation into polymer matrices to improve material properties such as thermal stability and mechanical strength. Research into polymer composites that include triazole derivatives has shown enhanced performance in various applications including coatings and adhesives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects of triazole derivatives on cancer cell lines | Significant apoptosis induction in specific cancer types was observed |
| Antimicrobial Efficacy Assessment | Evaluated the effectiveness against resistant bacterial strains | Notable inhibition of growth in multiple resistant strains was reported |
| Fungicide Development Research | Assessed the compound's efficacy against common agricultural pathogens | Demonstrated effective control over fungal infections in crops |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
